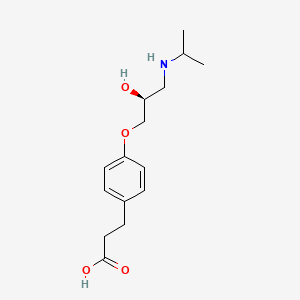![molecular formula C22H12F6 B13404908 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is a complex organic compound characterized by the presence of fluorine atoms and phenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with difluoromethylene phosphonate under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with 1,4-dibromobenzene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-fluorophenyl)disulfane: Similar in structure but contains sulfur atoms instead of a benzene ring.
Bis(4-fluorophenyl)methane: Contains a methylene bridge between two fluorophenyl groups.
4,4’-Difluorobenzhydrol: Contains hydroxyl groups instead of ethylene bridges.
Uniqueness
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is unique due to its difluoroethylene bridges, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C22H12F6 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1,4-bis[2,2-difluoro-1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H12F6/c23-17-9-5-15(6-10-17)19(21(25)26)13-1-2-14(4-3-13)20(22(27)28)16-7-11-18(24)12-8-16/h1-12H |
InChI Key |
VRGYVYPDAWRJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)F)C(=C(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)



![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)


![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)


